molecular formula C10H12ClN3O2 B13078866 Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B13078866
M. Wt: 241.67 g/mol
InChI Key: RTHUKNGEJWJOQC-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a methyl ester, a chlorine atom, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution, where pyrrolidine reacts with the chlorinated pyrimidine intermediate.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

Its pyrimidine core is a common motif in many biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing it to interfere with nucleic acid synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Similar structure but lacks the methyl ester group.

    4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a methyl group instead of the ester.

Uniqueness

Methyl 6-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the methyl ester group, chlorine atom, and pyrrolidine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 6-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H12ClN3O2/c1-16-9(15)7-6-8(11)13-10(12-7)14-4-2-3-5-14/h6H,2-5H2,1H3

InChI Key

RTHUKNGEJWJOQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)N2CCCC2)Cl

Origin of Product

United States

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